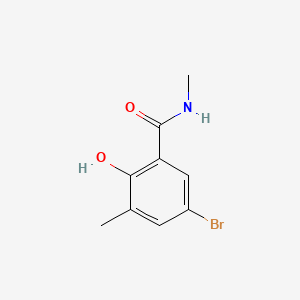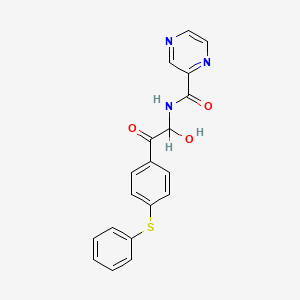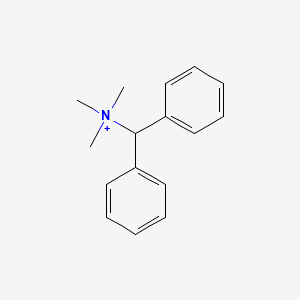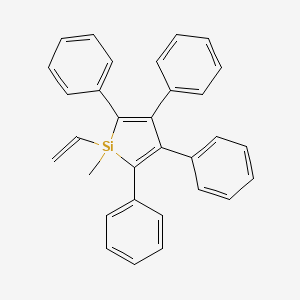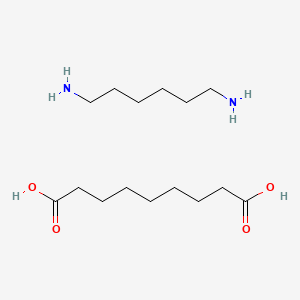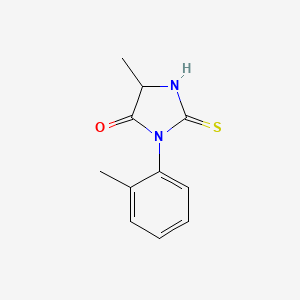![molecular formula C15H16O2 B14663225 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol CAS No. 38453-85-9](/img/structure/B14663225.png)
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a phenylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to ensure the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl rings provide a hydrophobic environment, which can affect the compound’s solubility and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the phenylethanol moiety.
1-Phenylethanol: Contains the phenylethanol group but lacks the hydroxymethyl-substituted phenyl ring.
Benzyl Alcohol: Similar hydroxymethyl group but attached to a benzyl ring instead of a phenylethanol moiety.
Uniqueness
2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol is unique due to the combination of its hydroxymethyl-substituted phenyl ring and phenylethanol moiety. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
38453-85-9 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)phenyl]-1-phenylethanol |
InChI |
InChI=1S/C15H16O2/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2 |
Clé InChI |
RFLMOIAJQWNMMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC=CC=C2CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


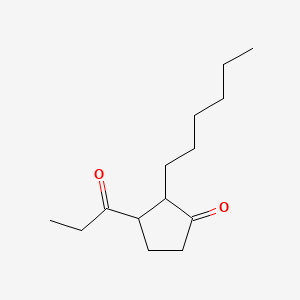
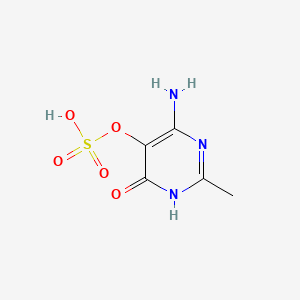
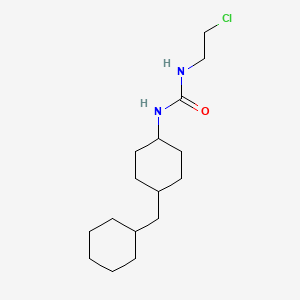
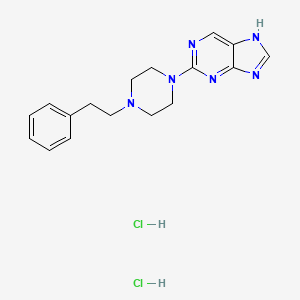
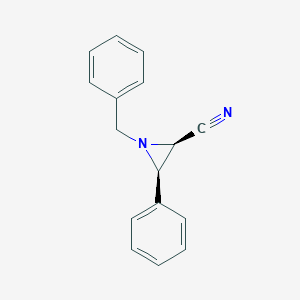
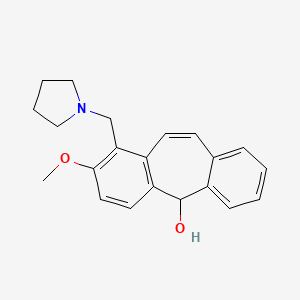
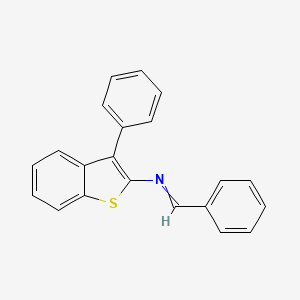
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
